Cas no 26216-91-1 (1H-Indole,2,3-dihydro-2-phenyl-)

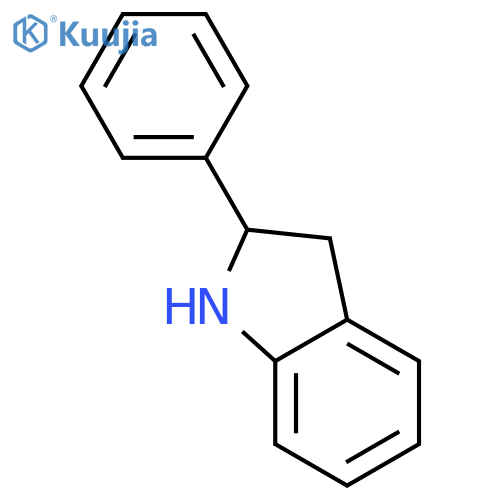

26216-91-1 structure

商品名:1H-Indole,2,3-dihydro-2-phenyl-

1H-Indole,2,3-dihydro-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole,2,3-dihydro-2-phenyl-

- 2-phenyl-2,3-dihydro-1H-indole

- 2-phenylindoline

- 2-Phenyl-indolin

- AS-80771

- AMY27337

- CS-0139791

- CHEMBL4203281

- 2-phenyl-2, 3-dihydro-1H-indole

- FT-0709272

- E81742

- DTXSID80949089

- SCHEMBL4978935

- 26216-91-1

- AC-19067

- EINECS 247-521-1

- AKOS004904662

- NS00050667

- XZPFOJPRFUSEIH-UHFFFAOYSA-N

- 1H-Indole, 2,3-dihydro-2-phenyl-

- DA-25699

-

- MDL: MFCD00082176

- インチ: InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2

- InChIKey: XZPFOJPRFUSEIH-UHFFFAOYSA-N

- ほほえんだ: C1(C2CC3C(=CC=CC=3)N2)C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 195.10489

- どういたいしつりょう: 195.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 1.092

- ふってん: 330°C at 760 mmHg

- フラッシュポイント: 163.1°C

- 屈折率: 1.605

- PSA: 12.03

1H-Indole,2,3-dihydro-2-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1004576-5g |

2-phenylindoline |

26216-91-1 | 95% | 5g |

$785 | 2024-07-24 | |

| Chemenu | CM230506-100mg |

2-Phenylindoline |

26216-91-1 | 95% | 100mg |

$314 | 2024-07-28 | |

| Chemenu | CM230506-1g |

2-Phenylindoline |

26216-91-1 | 95% | 1g |

$1046 | 2024-07-28 | |

| 1PlusChem | 1P002SS3-250mg |

1H-Indole, 2,3-dihydro-2-phenyl- |

26216-91-1 | 95% | 250mg |

$536.00 | 2023-12-18 | |

| A2B Chem LLC | AB29811-1g |

1H-Indole, 2,3-dihydro-2-phenyl- |

26216-91-1 | 99% | 1g |

$499.00 | 2024-04-20 | |

| A2B Chem LLC | AB29811-5g |

1H-Indole, 2,3-dihydro-2-phenyl- |

26216-91-1 | 99% | 5g |

$1040.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1004576-5g |

2-phenylindoline |

26216-91-1 | 95% | 5g |

$3000 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1004576-5g |

2-phenylindoline |

26216-91-1 | 95% | 5g |

$3000 | 2025-02-26 | |

| Chemenu | CM230506-250mg |

2-Phenylindoline |

26216-91-1 | 95% | 250mg |

$523 | 2024-07-28 | |

| Aaron | AR002T0F-250mg |

1H-Indole, 2,3-dihydro-2-phenyl- |

26216-91-1 | 96% | 250mg |

$472.00 | 2025-02-11 |

1H-Indole,2,3-dihydro-2-phenyl- 関連文献

-

1. Competition between nucleophilic attack and electron transfer in the reaction of indoledione imine N-oxides with primary aromatic aminesPartricia Carloni,Lucedio Greci,Pierluigi Stipa,Angelo Alberti,Corrado Rizzoli,Paolo Sgarabotto,Fanco Ugozzoli J. Chem. Soc. Perkin Trans. 2 1990 185

-

2. Visible-light-induced photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonateGuangmiao Gu,Mengmeng Huang,Jung Keun Kim,Jianye Zhang,Yabo Li,Yangjie Wu Green Chem. 2020 22 2543

-

3. Electron transfer reactions. A reinvestigation of the chlorination of 1-methyl-2-phenylindole with N-chlorobenzotriazole. The role of oxygen and oxygenated solventPatricia Carloni,Lennart Eberson,Lucedio Greci,Pierluigi Stipa,Giorgio Tosi J. Chem. Soc. Perkin Trans. 2 1991 1779

-

Xinpeng Jiang,Bingbin Zhu,Kai Lin,Guan Wang,Wei-Ke Su,Chuanming Yu Org. Biomol. Chem. 2019 17 2199

-

5. 685. The synthesis of some indolylalkylaminesA. F. Ames,D. E. Ames,C. R. Coyne,T. F. Grey,I. M. Lockhart,R. S. Ralph J. Chem. Soc. 1959 3388

26216-91-1 (1H-Indole,2,3-dihydro-2-phenyl-) 関連製品

- 90874-56-9(2,5-Dimethyl-2,3-dihydro-1H-indole)

- 6872-06-6(2-Methylindoline)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量